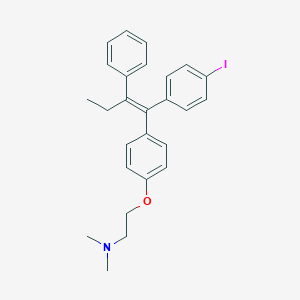
2-(4-(1-(4-Iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodotamoxifen is a synthetic compound derived from tamoxifen, a well-known selective estrogen receptor modulator (SERM). It is primarily used in scientific research due to its ability to bind to estrogen receptors with high affinity. This compound has shown promise in various applications, particularly in the field of cancer research, where it is used to study estrogen receptor interactions and the mechanisms of antiestrogenic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodotamoxifen involves the iodination of tamoxifen. One common method includes the reaction of tamoxifen with iodine monochloride (ICl) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for 4-Iodotamoxifen are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity. Industrial production may also incorporate advanced purification techniques to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodotamoxifen undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4-Iodotamoxifen has a wide range of scientific research applications, including:
Cancer Research: It is used to study the binding affinity and inhibitory effects on estrogen receptors, particularly in breast cancer research.
Biological Studies: The compound is employed to investigate estrogen receptor signaling pathways and their role in various biological processes.
Medicinal Chemistry: Researchers use 4-Iodotamoxifen to develop new therapeutic agents and study their pharmacological properties.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mécanisme D'action
4-Iodotamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the estrogen-mediated signaling pathways. This binding prevents the activation of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis in estrogen receptor-positive cells. The compound’s high affinity for estrogen receptors makes it a valuable tool for studying the molecular mechanisms of antiestrogenic activity .
Comparaison Avec Des Composés Similaires
Tamoxifen: The parent compound from which 4-Iodotamoxifen is derived. It is widely used in the treatment of estrogen receptor-positive breast cancer.
Pyrrolidino-4-iodotamoxifen: Another analogue with higher affinity for estrogen receptors and reduced uterotrophic activity compared to tamoxifen.
4-Hydroxytamoxifen: An active metabolite of tamoxifen with similar antiestrogenic properties.
Uniqueness: 4-Iodotamoxifen is unique due to its iodine substitution, which enhances its binding affinity to estrogen receptors compared to tamoxifen. This makes it a more potent inhibitor of estrogen-mediated signaling pathways, providing significant advantages in research applications .
Propriétés
Numéro CAS |
116057-68-2 |
|---|---|
Formule moléculaire |
C26H28INO |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |
Clé InChI |
BSZGETWFQDIDDX-OCEACIFDSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Synonymes |
2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















